molecular formula C15H11ClN2OS B5809851 N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]acetamide

N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]acetamide

Cat. No. B5809851
M. Wt: 302.8 g/mol
InChI Key: NEHMGPPPJADMMU-UHFFFAOYSA-N
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Description

N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]acetamide, also known as BTA-1, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BTA-1 is a synthetic compound that was first synthesized in 1995 by researchers at the University of California, San Diego. Since then, BTA-1 has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.

Mechanism of Action

The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]acetamide is not fully understood. However, it has been proposed that N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]acetamide acts as an antioxidant and can scavenge free radicals and reactive oxygen species. N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]acetamide has also been shown to inhibit the activity of certain enzymes that are involved in the production of reactive oxygen species.
Biochemical and Physiological Effects:
N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]acetamide has been shown to have a number of biochemical and physiological effects. In addition to its neuroprotective effects, N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]acetamide has also been shown to have anti-inflammatory effects. N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]acetamide can inhibit the production of pro-inflammatory cytokines and can reduce inflammation in various tissues. N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]acetamide has also been shown to have anti-cancer effects and can inhibit the growth of cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]acetamide in laboratory experiments is its relative ease of synthesis. N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]acetamide can be synthesized in a laboratory setting using relatively simple and inexpensive reagents. Another advantage of using N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]acetamide is its potential applications in various fields of scientific research. However, one limitation of using N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]acetamide is its limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are a number of future directions for research on N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]acetamide. One area of research that warrants further investigation is the mechanism of action of N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]acetamide. Further studies are needed to fully understand how N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]acetamide exerts its neuroprotective and anti-inflammatory effects. Another area of research that warrants further investigation is the potential applications of N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]acetamide in the treatment of neurodegenerative diseases and cancer. Additionally, further studies are needed to optimize the synthesis of N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]acetamide and to improve its solubility in water.

Synthesis Methods

The synthesis of N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]acetamide involves the reaction of 3-chloro-4-aminobenzonitrile with 2-aminobenzenethiol in the presence of a base such as sodium hydroxide. The resulting product is then acetylated to yield N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]acetamide. The synthesis of N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]acetamide is a relatively simple and straightforward process that can be carried out in a laboratory setting.

Scientific Research Applications

N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]acetamide has been shown to have potential applications in various fields of scientific research. One area of research where N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]acetamide has been extensively studied is in the field of neuroscience. N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]acetamide has been shown to have neuroprotective effects and can protect neurons from damage caused by oxidative stress. N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]acetamide has also been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2OS/c1-9(19)17-10-6-7-11(12(16)8-10)15-18-13-4-2-3-5-14(13)20-15/h2-8H,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEHMGPPPJADMMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)C2=NC3=CC=CC=C3S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]acetamide

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